Foreword: A Note on Structure and Scientific Inference
Foreword: A Note on Structure and Scientific Inference
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 5-fluoro SDB-005
This document provides a detailed examination of the in vitro pharmacological profile of 5-fluoro SDB-005. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a narrative that builds from fundamental properties to complex biological interactions. Given that specific peer-reviewed pharmacological data for 5-fluoro SDB-005 is limited in the public domain, this guide employs a scientifically rigorous approach of inference. The profile is constructed by analyzing the known pharmacology of its parent compound, SDB-005, and integrating established principles of structure-activity relationships (SAR) concerning terminal fluorination in synthetic cannabinoids. Every protocol and claim is grounded in authoritative methodologies common to the field of cannabinoid research.
Introduction and Chemical Identity
5-fluoro SDB-005 (5F-SDB-005) is a synthetic cannabinoid of the indazole-3-carboxylate class.[1][2] It is a fluorinated analog of SDB-005, a compound known to be a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][4] Synthetic cannabinoids are developed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with the endocannabinoid system.[5] The addition of a fluorine atom to the N-pentyl chain is a common structural modification in designer drugs, often intended to enhance receptor affinity and potency.[3] Understanding the in vitro profile of such compounds is critical for researchers in drug development, forensic science, and toxicology to predict their physiological effects and potential for abuse.
Table 1: Chemical and Physical Properties of 5-fluoro SDB-005
| Property | Value | Source |
| IUPAC Name | naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate | [1][2] |
| Molecular Formula | C23H21FN2O2 | [1][3] |
| Molecular Weight | 376.4 g/mol | [1][3] |
| CAS Number | 2185863-14-1 | [3] |
| Structure | (See Figure 1) |
Cannabinoid Receptor Binding Profile
The primary molecular targets for 5F-SDB-005 are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[5] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects, while the CB2 receptor is primarily found in the immune system.[5] A compound's affinity for these receptors, quantified by the inhibition constant (Ki), is a key indicator of its potential potency.
Binding Affinity: Inference from the Parent Compound
Table 2: Comparative Cannabinoid Receptor Activity
| Compound | Target | Parameter | Value | Inference for 5F-SDB-005 |
| SDB-005 | CB1 | EC50 (Functional Activity) | 21 nM[3] | Predicted Ki < 21 nM |
| SDB-005 | CB2 | EC50 (Functional Activity) | 140 nM[3] | Predicted Ki < 140 nM |
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of 5F-SDB-005, a competitive radioligand binding assay is the gold-standard methodology. The principle relies on the competition between the unlabeled test compound (5F-SDB-005) and a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]CP-55,940).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membrane fractions.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]CP-55,940 at a concentration near its Kd), and varying concentrations of the unlabeled test compound (5F-SDB-005).
-
To determine non-specific binding, include control wells containing a high concentration of a known non-radiolabeled agonist (e.g., WIN-55,212-2).
-
To determine total binding, include wells with only the membrane and radioligand.
-
Incubate the plate for a set period (e.g., 90 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Signal Detection and Analysis:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of 5F-SDB-005 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity Profile
While binding affinity indicates how well a compound binds to a receptor, functional activity describes the biological response it elicits. As agonists, synthetic cannabinoids activate the CB1/CB2 receptors, initiating downstream signaling cascades.
Mechanism of Action: GPCR Signaling
Activation of CB1 and CB2 receptors by an agonist like 5F-SDB-005 leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a hallmark of cannabinoid receptor activation. The potency of this effect is measured by the half-maximal effective concentration (EC50). Based on the data for SDB-005 (EC50 = 21 nM at CB1), and the expected increase in affinity from fluorination, 5F-SDB-005 is predicted to be a highly potent full agonist at the CB1 receptor, with a lower potency at the CB2 receptor.[3]
Caption: Cannabinoid receptor (Gi/o) signaling pathway.
Experimental Protocol: cAMP Accumulation Assay
A common method to determine functional potency is a competitive cAMP accumulation assay. This assay measures the ability of a test compound to inhibit the production of cAMP.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP that is produced.
-
Stimulate adenylyl cyclase with a known activator, such as Forskolin. This creates a high baseline level of cAMP.
-
Simultaneously, treat the cells with a serial dilution of the test compound (5F-SDB-005). As an agonist, 5F-SDB-005 will inhibit the Forskolin-stimulated cAMP production in a dose-dependent manner.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
-
Signal Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a detection kit, typically based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plot the detected signal (which is proportional to cAMP levels) against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve with a non-linear regression model to determine the EC50 value, representing the concentration of 5F-SDB-005 that causes a 50% inhibition of Forskolin-stimulated cAMP production.
-
In Vitro Metabolic Profile
The metabolic fate of a compound dictates its duration of action and the formation of potentially active or toxic metabolites. In vitro metabolism studies, primarily using human liver microsomes (HLMs), are essential for predicting how a drug will be processed in the body.
Predicted Metabolic Pathways
For fluorinated indazole-3-carboxylate synthetic cannabinoids, several key metabolic pathways are consistently observed.[6][7][8]
-
Ester Hydrolysis: This is often the predominant initial metabolic reaction for this class of compounds, cleaving the ester linkage to yield 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 1-naphthol.[6][7]
-
Oxidative Defluorination: The 5-fluoropentyl chain can be metabolized, involving hydroxylation followed by the loss of the fluorine atom, ultimately forming an aldehyde and then a carboxylic acid metabolite (pentanoic acid derivative).[8]
-
Hydroxylation: Hydroxylation can occur at various positions on the indazole ring or the pentyl chain.
-
Glucuronidation: Following Phase I metabolism, the resulting hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble Phase II metabolites for excretion.[9]
Caption: Predicted metabolic pathways for 5-fluoro SDB-005.
Experimental Protocol: Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system (which provides the necessary cofactors for cytochrome P450 enzymes) in a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding 5F-SDB-005 (at a low concentration, e.g., 1 µM).
-
-
Time-Course Incubation:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the remaining concentration of the parent compound (5F-SDB-005) at each time point, relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of 5F-SDB-005 remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
This data can be used to classify the compound as having low, moderate, or high metabolic clearance.
-
Summary and Conclusion
The in vitro pharmacological profile of 5-fluoro SDB-005 characterizes it as a potent synthetic cannabinoid. While direct experimental data is sparse, a robust profile can be inferred from its chemical structure and the known properties of its parent compound, SDB-005.
-
Receptor Binding: 5F-SDB-005 is predicted to be a high-affinity ligand for both CB1 and CB2 receptors, with its affinity likely exceeding that of SDB-005 due to the terminal fluorine modification.[3]
-
Functional Activity: It is expected to act as a potent, full agonist at the CB1 receptor, driving the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This activity is the basis for its presumed cannabimimetic effects.
-
Metabolism: The compound is likely to undergo extensive Phase I metabolism, primarily through ester hydrolysis, with oxidative defluorination and hydroxylation as other significant pathways.[6][8] Its stability in biological matrices may be moderate.[10]
This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate 5-fluoro SDB-005. The described protocols for binding, functional, and metabolic assays represent the standard methodologies required to empirically validate these predicted characteristics.
References
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Title: SDB-005 - Wikipedia Source: Wikipedia URL: [Link]
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Title: A Case Series of Synthetic Cannabinoid 5-fluoro-ADB Detection in Human Performance and Postmortem Samples Source: Journal of Analytical and Bioanalytical Techniques URL: [Link]
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Title: Substance Details 5F-SDB-005 Source: United Nations Office on Drugs and Crime URL: [Link]
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Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: MDPI URL: [Link]
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